N-Benzyl-1-propyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15761445
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N3 |
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Molecular Weight | 215.29 g/mol |
IUPAC Name | N-benzyl-1-propylpyrazol-3-amine |
Standard InChI | InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15) |
Standard InChI Key | ACDDIHFDGYVYKV-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
N-Benzyl-1-propyl-1H-pyrazol-3-amine belongs to the pyrazole family, a five-membered heterocycle containing two adjacent nitrogen atoms. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol. Key structural features include:
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A benzyl group (-CH₂C₆H₅) attached to the pyrazole ring’s N1 position, enhancing lipophilicity and potential receptor interactions.
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A propyl chain (-CH₂CH₂CH₃) at the 1-position, influencing solubility and metabolic stability.
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An amine group (-NH₂) at the 3-position, serving as a hydrogen bond donor for target binding.
Table 1: Molecular Properties of N-Benzyl-1-propyl-1H-pyrazol-3-amine
Property | Value |
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Molecular Formula | C₁₃H₁₇N₃ |
Molecular Weight | 215.30 g/mol |
IUPAC Name | N-Benzyl-1-propyl-1H-pyrazol-3-amine |
Lipophilicity (LogP) | ~2.5 (estimated) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 3 (two pyrazole N, one NH₂) |
The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, while the propyl chain balances hydrophobicity and steric effects.
Synthesis and Characterization
Synthetic Routes
The synthesis of N-Benzyl-1-propyl-1H-pyrazol-3-amine typically involves cyclocondensation and functionalization steps:
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Pyrazole Ring Formation: Reacting a 1,3-diketone (e.g., ethyl acetoacetate) with benzyl hydrazine under acidic conditions yields the pyrazole core.
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N-Propylation: Introducing the propyl group via alkylation using propyl bromide in the presence of a base.
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Amine Functionalization: The 3-position amine is introduced through nucleophilic substitution or reduction of a nitro precursor.
Key Reaction:
Characterization Methods
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NMR Spectroscopy: ¹H NMR reveals peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.0 ppm (N-CH₂ benzyl), and δ 1.0–1.5 ppm (propyl chain).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.30 [M+H]⁺.
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X-ray Crystallography: Confirms planar pyrazole ring geometry and benzyl group orientation.
Biological Activities and Mechanisms
Pyrazole derivatives exhibit diverse biological activities, as outlined below:
Antimicrobial Activity
N-Benzyl-1-propyl-1H-pyrazol-amine analogs demonstrate broad-spectrum antimicrobial effects. A 2024 study on structurally similar compounds reported:
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Pathogen | MIC (µg/mL) | Reference Compound (MIC) |
---|---|---|
Staphylococcus aureus | 12.5 | Ampicillin (6.25) |
Escherichia coli | 25.0 | Norfloxacin (3.12) |
Candida albicans | 50.0 | Fluconazole (12.5) |
Mechanistically, the benzyl group disrupts microbial cell membranes, while the pyrazole ring inhibits enzymes like dihydrofolate reductase (DHFR).
Table 3: Antiproliferative Effects in Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MIA PaCa-2 | 10.2 | mTORC1 inhibition |
HeLa | 15.8 | Caspase-3 activation |
The propyl chain enhances cellular uptake, while the benzyl moiety stabilizes interactions with kinase ATP-binding pockets.
Anti-inflammatory Effects
In murine models, N-benzyl pyrazoles reduced carrageenan-induced edema by 62% at 50 mg/kg, comparable to diclofenac (70%). This activity correlates with COX-2 inhibition and reduced prostaglandin E₂ synthesis.
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